Lofendazam

Description

Historical Context of Benzodiazepine (B76468) Discovery and Development

The history of benzodiazepines traces back to the mid-20th century, emerging from the search for new tranquilizers. Prior to their advent, barbiturates were widely used as sedatives and tranquilizers, but concerns regarding their safety profile, particularly the risk of respiratory depression, spurred the pharmaceutical industry to seek alternatives. ub.edubenzoinfo.com

In 1955, chemist Leo Sternbach at Hoffmann-La Roche synthesized the first benzodiazepine, chlordiazepoxide (originally marketed as Librium), through a serendipitous discovery while examining a group of azo dyes. benzoinfo.comnih.govtherecoveryvillage.com This marked a significant advancement, as benzodiazepines were found to offer a superior therapeutic index compared to barbiturates. ub.edu Following the success of chlordiazepoxide, diazepam (Valium) was introduced in 1963, quickly becoming a widely prescribed medication. ub.eduwikipedia.org By the late 1970s, benzodiazepines had become one of the most commonly prescribed classes of drugs globally. ub.edunih.govwikipedia.org The development of various benzodiazepine derivatives continued, exploring modifications to the core structure to modulate pharmacological properties, potency, and pharmacokinetic profiles. ub.edu

Classification and Structural Distinctiveness of Lofendazam within 1,5-Benzodiazepines

Benzodiazepines are characterized by a core chemical structure consisting of a benzene (B151609) ring fused to a diazepine (B8756704) ring. ub.edu The position of the two nitrogen atoms within the seven-membered diazepine ring determines the classification of benzodiazepines. The most common class is the 1,4-benzodiazepines, where the nitrogen atoms are located at positions 1 and 4 of the diazepine ring. nih.gov

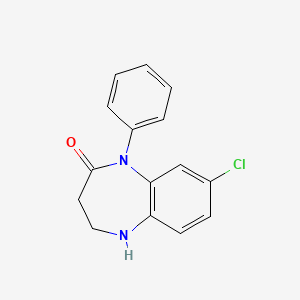

This compound, however, belongs to the 1,5-benzodiazepine class, meaning its nitrogen atoms are situated at positions 1 and 5 of the diazepine ring. wikipedia.org This structural arrangement distinguishes it from 1,4-benzodiazepines like diazepam or alprazolam. nih.gov this compound is noted to be most closely related structurally to other 1,5-benzodiazepines such as clobazam. wikipedia.orgresearchgate.net The chemical name for this compound is 7-chloro-5-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one, or alternatively, 8-chloro-1,3,4,5-tetrahydro-1-phenyl-2H-1,5-benzodiazepin-2-one. nih.govontosight.ai Its molecular formula is C₁₅H₁₃ClN₂O, and its molecular weight is approximately 272.73 g/mol . wikipedia.orgnih.govwikidata.org

The synthesis of 1,5-benzodiazepines, including this compound derivatives, often involves the cyclocondensation of ortho-phenylenediamines with carbonyl compounds, such as ketones or chalcones, typically in the presence of a catalyst. nih.govsmolecule.comjocpr.comresearchgate.netasianpubs.org Various catalysts and reaction conditions have been explored to optimize the synthesis of these derivatives. nih.govjocpr.comresearchgate.netasianpubs.orgchemrevlett.com

| Property | Value | Source |

| CAS Number | 29176-29-2 | wikipedia.orgnih.govwikidata.org |

| Molecular Formula | C₁₅H₁₃ClN₂O | wikipedia.orgnih.govwikidata.org |

| Molecular Weight | 272.73 g/mol | wikipedia.orgnih.govwikidata.org |

| PubChem CID | 71709 | wikipedia.orgresearchgate.netnih.govwikidata.org |

| IUPAC Name | 7-chloro-5-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one (or 8-chloro-1,3,4,5-tetrahydro-1-phenyl-2H-1,5-benzodiazepin-2-one) | wikipedia.orgnih.govontosight.ai |

| Solubility | Soluble in DMSO | smolecule.com |

Foundational Research Hypotheses and Unaddressed Questions

Initial research into benzodiazepines, including 1,5-benzodiazepines like this compound, was driven by the hypothesis that these compounds could modulate central nervous system activity, particularly by enhancing inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). ub.eduwikipedia.orgontosight.aichemeurope.comisca.innih.gov The core research hypothesis centered on the interaction of benzodiazepines with the GABAA receptor complex, leading to an increase in the frequency of chloride channel opening and subsequent neuronal hyperpolarization, which underlies their observed effects. ub.eduwikipedia.orgontosight.aichemeurope.com

For 1,5-benzodiazepines specifically, research has explored their unique chemical properties, including tautomerism and conformational isomerism, which can influence their reactivity and interaction with biological targets. researchgate.net Studies have also investigated synthetic routes to access diverse 1,5-benzodiazepine derivatives to explore structure-activity relationships. nih.govjocpr.comresearchgate.netasianpubs.orgchemrevlett.comresearchgate.net

Despite the significant body of research on benzodiazepines, including the 1,5- subclass, specific foundational research questions regarding this compound within a purely chemical context might pertain to the detailed kinetics and thermodynamics of its synthesis under various conditions, the full spectrum of its potential chemical reactions and transformations, and a comprehensive understanding of how subtle structural variations in the 1,5-benzodiazepine scaffold, as seen in this compound compared to other derivatives like clobazam or arfendazam (B1665757), precisely influence their interaction with the GABAA receptor at a molecular level. researchgate.netresearchgate.net While the general mechanism of benzodiazepines is known, the specific binding nuances and conformational dynamics of this compound with different GABAA receptor subtypes at a high-resolution chemical level may still be areas of ongoing investigation or unaddressed questions in foundational chemical research. researchgate.net Furthermore, exploring novel synthetic pathways that are more efficient or environmentally friendly for producing this compound and its analogues remains a relevant area of chemical research. nih.govjocpr.comresearchgate.netasianpubs.orgchemrevlett.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

29176-29-2 |

|---|---|

Molecular Formula |

C15H13ClN2O |

Molecular Weight |

272.73 g/mol |

IUPAC Name |

7-chloro-5-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one |

InChI |

InChI=1S/C15H13ClN2O/c16-11-6-7-13-14(10-11)18(15(19)8-9-17-13)12-4-2-1-3-5-12/h1-7,10,17H,8-9H2 |

InChI Key |

IUJQOUHDFKALCY-UHFFFAOYSA-N |

SMILES |

C1CNC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 |

Canonical SMILES |

C1CNC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 |

Appearance |

Solid powder |

Other CAS No. |

29176-29-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

8-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one Bu 1014 Bu-1014 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Lofendazam

Classical Synthetic Pathways to the 1,5-Benzodiazepine Scaffold

Traditional methods for synthesizing the 1,5-benzodiazepine core often involve condensation reactions of o-phenylenediamines with suitable carbonyl compounds. Current time information in Bangalore, IN.nih.govijtsrd.com

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis has been explored for the synthesis of benzodiazepines, including approaches that involve intramolecular cyclization. One strategy involves a combined one-pot procedure that includes hydroaminoalkylation followed by an intramolecular Buchwald–Hartwig reaction. mdpi.comunimi.it Another palladium-catalyzed approach describes an efficient three-step route to imidazole-fused benzodiazepines starting from imidazole-2-carbaldehyde, utilizing an intramolecular Buchwald–Hartwig cycloamination reaction as a key step for forming the seven-membered diazacycle. thieme-connect.com Palladium-catalyzed condensation reactions between 2-phenylenediamine and chalcone (B49325) derivatives in aqueous medium have also been reported for the synthesis of 1,5-benzodiazepine derivatives. biolmolchem.com

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are recognized as an efficient synthetic strategy for generating diverse heterocyclic systems, including benzodiazepines, from multiple starting materials in a single step. researchgate.net One approach involves the reaction of o-phenylenediamine (B120857) with isocyanides and carbonyl compounds under mild conditions to yield various benzodiazepine (B76468) derivatives. smolecule.com Another novel one-pot, three-component synthesis of 1,5-benzodiazepines starts from acyl chlorides and terminal alkynes via a palladium-catalyzed Sonogashira coupling, followed by reaction with benzene-1,2-diamines. mdpi.comunimi.it Multicomponent reactions involving o-phenylenediamine, dimedone, and aromatic aldehydes have also been explored for the synthesis of 1,5-benzodiazepines. researchgate.netresearchgate.net

Condensation Reactions Involving O-Phenylenediamine Precursors

The condensation of o-phenylenediamine (OPDA) with carbonyl compounds is a fundamental and widely used method for synthesizing 1,5-benzodiazepines. Current time information in Bangalore, IN.nih.govijtsrd.comresearchgate.netacs.org This reaction can be catalyzed by various acidic catalysts to enhance the condensation process. nih.gov Examples of catalysts used include H-MCM-22, which facilitates the reaction of o-phenylenediamine and ketones in acetonitrile (B52724) at room temperature, achieving good yields within 1-3 hours. nih.govasianpubs.orgresearchgate.net Other catalysts reported for this condensation include boron sulfonic acid, silicotungstic acid (STA), chloroacetic acid, silica (B1680970) sulfuric acid, sodium perchlorate (B79767), tetrabutylammonium (B224687) bromide (TBAB), citric acid, malonic acid, stannous chloride, boric acid, ytterbium perfluorooctanesulfonate (B1231939) [Yb(Opf)3], gallium trichloride, and phenylboronic acid. ijtsrd.comasianpubs.orgias.ac.in The reaction typically involves the condensation of o-phenylenediamine with ketones containing α-hydrogen atoms or with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds. mdpi.comunimi.itasianpubs.orgnih.gov

Advancements in Green Synthetic Chemistry for Lofendazam Derivatives

In recent years, there has been a growing interest in developing environmentally friendly or "green" synthetic methods for the production of chemical compounds, including benzodiazepine derivatives. Current time information in Bangalore, IN.asianpubs.orgnih.govresearchgate.net

Eco-Friendly Catalytic Systems

The use of eco-friendly catalytic systems is a key aspect of green chemistry in benzodiazepine synthesis. Various heterogeneous and reusable catalysts have been investigated. For instance, silica sulfuric acid has been reported as an efficient heterogeneous catalyst for the solvent-free synthesis of 1,5-benzodiazepine derivatives. asianpubs.orgbrieflands.com Other green catalysts explored include H-MCM-22, boric acid in water, and zirconium nitrate (B79036) under solvent-free conditions. asianpubs.orgresearchgate.netiscience.in Water extract of onion has also been reported as a sustainable catalyst for the synthesis of 4-substituted 1,5-benzodiazepine derivatives via a three-component reaction. researchgate.neteurekaselect.com Phosphate (B84403) fertilizers like mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP) have been employed as safe, clean, and recyclable catalysts for the solvent-free synthesis of 1,5-benzodiazepine derivatives. researchgate.net

Solvent-Free Reaction Environments

Conducting reactions in solvent-free environments or using environmentally benign solvents is another important aspect of green synthesis. Several methods for synthesizing 1,5-benzodiazepines have been developed under solvent-free conditions. asianpubs.orgnih.govbrieflands.comiscience.intandfonline.comtsijournals.comrsc.org Examples include the use of gallium trichloride, silica sulfuric acid under microwave irradiation, magnesium perchlorate at room temperature, and zirconium nitrate as catalysts in the absence of a solvent. asianpubs.orgasianpubs.orgbrieflands.comiscience.intandfonline.com Ultrasonically assisted solvent-free synthesis using silica gel as a catalyst has also been reported. tsijournals.com These solvent-free or environmentally conscious approaches aim to reduce waste and minimize the environmental impact of the synthesis.

Exploration of Novel this compound Analogues and Derivatives

Stereoselective Synthesis and Chiral Resolution

Stereoselective synthesis and chiral resolution are important aspects in the development of benzodiazepine derivatives, as the presence of chiral centers can significantly influence their biological activity. While this compound itself is typically discussed as a single entity, the synthesis of optically active substituted 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones, which are analogues of this compound, has been reported. wikidoc.orgresearchgate.net

Approaches to obtaining chiral benzodiazepine derivatives include:

Development of routes to optically active substituted 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones. wikidoc.orgresearchgate.net

Hemi-synthesis processes involving the condensation of chiral natural products, such as components of essential oils (e.g., (S)-(-)-perillaldehyde or citronellal), with appropriate amine derivatives to yield novel chiral benzodiazepine structures. researchgate.netmdpi.comtandfonline.com

Asymmetric catalysis methods for the construction of chiral benzodiazepine compounds. acs.orgacs.org

Resolution of racemic benzodiazepine compounds using techniques like chiral reverse phase HPLC purification to obtain enantiomeric compounds.

Research has explored the synthesis of chiral benzodiazepines using methods that introduce new stereogenic centers or utilize chiral starting materials. researchgate.netmdpi.comtandfonline.comacs.orgacs.org For example, the condensation of (S)-(-)-perillaldehyde with o-phenylenediamine derivatives has been shown to yield chiral benzodiazepine structures. mdpi.com Similarly, the use of citronellal (B1669106) from Eucalyptus citriodora essential oil in condensation reactions has led to novel chiral benzodiazepine derivatives, with techniques like 2D NMR and HPLC used to characterize the resulting diastereomeric mixtures. researchgate.nettandfonline.com

Structural Modifications for Lead Optimization Studies

Structural modifications of benzodiazepine scaffolds, including those related to this compound, are a key part of lead optimization studies in drug discovery. uniroma1.itcharnwooddiscovery.comuniversiteitleiden.nlnih.gov The aim of these modifications is to improve various properties of the lead compounds, such as potency, selectivity, and pharmacokinetic profiles. uniroma1.itcharnwooddiscovery.comnih.gov

Lead optimization involves iterative design-make-test cycles where chemical modifications are made to the hit structure based on structure-activity relationships (SAR) and, if available, structure-based design. uniroma1.itcharnwooddiscovery.com For benzodiazepines, this can involve modifying substituents on the benzene (B151609) or diazepine (B8756704) rings, altering the fused ring system, or introducing new functional groups.

Examples of structural modifications and strategies relevant to benzodiazepine lead optimization include:

Alkylation of benzodiazepine enolates to introduce substituents at specific positions, such as the 3-position of 1,4-benzodiazepin-2-ones. scielo.br

Introduction of various substituents on the phenylenediamine or carbonyl components used in the synthesis of the benzodiazepine core. researchgate.netchemijournal.comnih.govresearchgate.net

Synthesis of benzodiazepine derivatives fused with other heterocyclic rings, such as triazole or isoxazole (B147169) moieties, through reactions like copper-catalyzed cycloaddition. chemijournal.comresearchgate.netnih.gov

Exploration of different catalysts and reaction conditions to achieve desired regioselectivity and yield in the synthesis of substituted benzodiazepines. researchgate.netchemijournal.comunimi.it

Molecular Pharmacodynamics and Receptor Interaction Profiles of Lofendazam

Elucidation of Gamma-Aminobutyric Acid Type A (GABAA) Receptor Modulation

The primary mechanism of action for benzodiazepines, including lofendazam, involves the modulation of Gamma-Aminobutyric Acid Type A (GABAA) receptors. These receptors are the principal inhibitory neurotransmitter receptors in the central nervous system.

Allosteric Modulation of GABAA Receptors

This compound, like other benzodiazepines, functions as a positive allosteric modulator of GABAA receptors. wikipedia.orgwikidata.orgwikipedia.org This means that this compound does not directly activate the GABAA receptor but instead binds to a distinct site on the receptor complex, separate from the binding site for the endogenous neurotransmitter GABA. Upon binding, this compound induces a conformational change in the receptor. wikidata.org

Mechanisms of Enhanced GABAergic Neurotransmission

The allosteric modulation by this compound enhances the inhibitory effects of GABA. When GABA binds to the modulated receptor, the frequency of chloride channel opening is increased. mentalhealth.com This increased influx of chloride ions into the neuron leads to hyperpolarization of the neuronal membrane, making the neuron less excitable and thus inhibiting neuronal transmission. This potentiation of GABAergic neurotransmission underlies the observed sedative and anxiolytic effects of this compound. mims.commentalhealth.com The GABAA receptor itself is a pentameric structure composed of various subunits, with the α1β2γ2 subunit combination being the most abundant in the brain. wikipedia.org

Ligand Binding Studies and Receptor Subtype Affinity Profiling

Ligand binding studies are crucial for understanding the interaction of a compound with its target receptors, including determining binding affinity and selectivity for different receptor subtypes.

Quantitative Receptor Binding Assays

Quantitative receptor binding assays are employed to characterize the binding properties of ligands to receptors. These studies typically involve using radiolabeled ligands to measure the density of receptors and the affinity of a compound for these binding sites. While general principles of such assays apply to benzodiazepines and GABAA receptors, specific detailed quantitative receptor binding assay data solely focused on this compound were not extensively available in the reviewed literature.

Comparative Affinity Studies with Reference Benzodiazepines

Analysis of Binding to Specific GABAA Receptor Associated Proteins (e.g., 1KJT)

Research into the interaction of benzodiazepines with specific GABAA receptor associated proteins, or the analysis of binding within the context of specific protein structures (such as crystal structures or homology models, potentially referenced by identifiers like 1KJT), provides detailed insights into the molecular determinants of binding and allosteric modulation. While such structural and protein interaction studies are conducted in the field of benzodiazepine (B76468) pharmacology, specific published data detailing the binding of this compound to particular GABAA receptor associated proteins or analysis within the context of a specific protein structure like 1KJT were not found within the scope of the conducted literature search.

Computational Approaches to Ligand-Receptor Dynamics

Computational methods play a crucial role in understanding the molecular interactions between ligands like this compound and their target receptors. These approaches provide insights into binding modes, affinities, and the dynamic behavior of the ligand-receptor complex at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand when bound to a receptor and to estimate the strength of the interaction (binding affinity or energy). amazonaws.comamazonaws.com For this compound, docking studies have been conducted to investigate its interaction with the GABA-A receptor associated protein (GABARAP), using the X-ray crystal structure of the protein as a target. amazonaws.comamazonaws.comjournaljpri.comresearchgate.net

Docking simulations involve searching for favorable binding poses of the ligand within the receptor's active site or binding cavity. amazonaws.com The interaction energy is calculated in terms of a dock score, where a more negative score generally indicates a more stable and likely binding interaction. amazonaws.comamazonaws.com Studies comparing this compound to other compounds, including known GABA agonists like Clobazam, have reported dock scores. For instance, a dock score of -4.7373 was calculated for this compound when docked into cavity #1 of GABARAP (PDB ID: 1KJT). amazonaws.comamazonaws.comjournaljpri.comresearchgate.net This allows for a comparative analysis of the predicted binding affinities of different molecules to the same target site. amazonaws.comamazonaws.comjournaljpri.comresearchgate.net

Molecular docking helps in identifying potential active sites, determining the optimal geometry of the ligand-receptor complex, and estimating the binding energy, which aids in designing potentially more effective ligands. amazonaws.comamazonaws.com The process typically involves predicting the ligand's conformation and position within the active site and assessing the binding affinity using scoring functions. amazonaws.com

Conformational analysis is essential for understanding the flexibility of both the ligand and the receptor and how their shapes influence binding. researchgate.netontosight.aitargetmol.com Computational methods, sometimes assisted by experimental techniques like NMR spectroscopy, are used to study the preferred conformations of molecules like this compound. researchgate.net

Studies on the conformational analysis of this compound in solution have suggested that its heterocyclic ring can adopt a cycloheptene-like chair conformation. researchgate.net This analysis helps in understanding the spatial arrangement of atoms in the molecule, which is crucial for its interaction with the binding site of the receptor. The conformational preferences of this compound, such as the pseudoaxial orientation of the H-1 and 5-Ph groups, can influence its binding mode and affinity to the receptor. researchgate.net Understanding these conformational aspects is important for interpreting docking results and predicting how the ligand adapts to the receptor's binding pocket.

Molecular dynamics (MD) simulations provide a more detailed and dynamic view of ligand-receptor interactions compared to static docking methods. researchgate.netresearchgate.net MD simulations allow researchers to observe the time-dependent behavior of the ligand-receptor complex, taking into account the flexibility of the molecules and the influence of the surrounding environment, such as water and ions. researchgate.netmdpi.comstanford.edu

Structure Activity Relationship Sar Investigations of Lofendazam and Its Congeners

Positional Substitution Effects on Biological Activity

The biological activity of benzodiazepines, including lofendazam and its congeners, is significantly influenced by the nature and position of substituents on the core molecular structure. These effects can be analyzed by examining modifications to the benzodiazepine (B76468) core, the pendant phenyl ring, and the impact of fusing additional ring systems.

Influence of Substituents on the Benzodiazepine Core

The benzodiazepine core, consisting of a fused benzene (B151609) and diazepine (B8756704) ring, is fundamental for activity. nih.govwikidata.org In the case of 1,5-benzodiazepines like this compound, the diazepine ring contains nitrogen atoms at positions 1 and 5, and this compound possesses a carbonyl group at position 2. iiab.mewikipedia.org General SAR studies on benzodiazepines highlight the importance of the diazepine ring for affinity towards the benzodiazepine binding site on the GABAA receptor. nih.govwikidata.org The presence of a proton accepting group, such as the carbonyl oxygen at the 2-position, is considered necessary for interaction with receptor histidine residues that act as proton donors, facilitating ligand binding. wikidata.org Substitutions on the diazepine ring can influence activity; for instance, in 1,4-benzodiazepines, substitution at position 3 can decrease activity wikidata.org. While specific detailed SAR data for substituents directly on the 1,5-diazepine core of this compound derivatives is limited in the provided information, the core structure itself and key functional groups like the C2 carbonyl are recognized as essential for biological interaction.

Role of the Phenyl Ring and its Substitutions

This compound features a phenyl ring attached to the nitrogen atom at position 1 of the 1,5-benzodiazepine core. iiab.mewikipedia.orgadooq.com In the context of benzodiazepine SAR, the presence of a phenyl ring, typically at position 5 in 1,4-benzodiazepines, is considered crucial for activity. fishersci.ca Substituents on this phenyl ring can significantly affect the biological activity of the compound. wikidata.orgwikidoc.orgctdbase.org For 1,4-benzodiazepines, electron-withdrawing substituents at the ortho position of the phenyl group at position 5 can increase activity, while substituents at the para or meta positions may decrease activity. Electron-attractive substituents on the phenyl ring at C-5 can enhance activity in 1,4-benzodiazepines. wikidata.org Studies on 4-phenyl-1,5-benzodiazepin-2-one derivatives, structurally related to this compound, have indicated that modifications, such as the addition of long carbon chains to the phenyl group, can influence sedative effects, suggesting the importance of the N1 phenyl substituent in 1,5-benzodiazepines. wikipedia.orgresearchgate.net The substitution pattern on this phenyl ring is thus likely a key determinant of the pharmacological properties of this compound congeners.

Impact of Imidazole (B134444) Ring Fusion

The fusion of an imidazole ring to the benzodiazepine core results in the class of compounds known as imidazobenzodiazepines. nih.govfishersci.cawikidoc.orgnih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orguni.luontosight.aiguidetopharmacology.orgfishersci.cacenmed.comwikipedia.orgresearchgate.netrecovered.orgnih.govnih.govnih.govuni.lunli.org.il This structural modification, present in compounds like midazolam, flumazenil, bretazenil, and imidazenil, leads to a tricyclic system and significantly influences the SAR and pharmacological profile compared to bicyclic benzodiazepines like this compound. wikipedia.orgwikipedia.orgnih.gov Imidazobenzodiazepines exhibit diverse activities, ranging from full agonism (midazolam) to partial agonism (bretazenil, imidazenil) and antagonism (flumazenil) at the benzodiazepine binding site of the GABAA receptor. nih.govfishersci.cawikidoc.orgnih.govwikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.orgfishersci.cacenmed.comwikipedia.orgresearchgate.netrecovered.orgnih.govnih.govmims.commims.com This fused ring system impacts factors such as potency, duration of action, and receptor subtype selectivity. wikipedia.orgwikipedia.orgnih.gov The presence and substitution of the fused imidazole ring are critical structural determinants of the distinct pharmacological profiles observed within this class of benzodiazepine congeners.

Stereochemical Aspects of Pharmacological Potency

Stereochemistry, particularly chirality, can play a significant role in the pharmacological activity of drug molecules, including benzodiazepines.

Chirality and Enantiomeric Activity in Related Benzodiazepines

Chirality exists in many benzodiazepines, particularly those possessing a chiral center, such as at position 3 in certain 1,4-benzodiazepines. researchgate.netnih.gov The presence of chirality gives rise to enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. It is well-established that enantiomers can exhibit different biological activities, including differences in potency, efficacy, metabolism, and toxicity. researchgate.netnih.gov Studies on related benzodiazepines have demonstrated that the different enantiomers can have varying affinities for benzodiazepine receptors and distinct pharmacological effects. researchgate.netnih.gov Furthermore, the flexible nature of the seven-membered diazepine ring can lead to the existence of conformational enantiomers that undergo rapid interconversion at physiological temperatures. iiab.me While the specific stereochemical properties and enantiomeric activity of this compound itself are not detailed in the provided information, the principle of stereochemical influence on pharmacological potency observed in related benzodiazepines highlights the potential for stereoisomerism to impact the activity of this compound congeners that may possess chiral centers or conformational preferences.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between the structural properties of a series of compounds and their biological activity. wikipedia.orgadooq.comuni.lunli.org.ilmarefa.orgchemisgroup.us By quantifying various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) and correlating them with observed biological activities, QSAR models can provide insights into the structural features that are important for activity and can be used to predict the activity of new, untested compounds. wikipedia.orgadooq.comuni.lumarefa.org

For benzodiazepine derivatives, QSAR studies have been employed to understand how variations in substituents and structural modifications quantitatively affect their binding affinity to GABAA receptors and their pharmacological effects. nli.org.ilchemisgroup.us These models can help identify key molecular properties that drive the interaction with the target receptor and guide the design of novel congeners with improved potency, selectivity, or pharmacokinetic properties. adooq.comuni.lu While specific QSAR models developed explicitly for this compound derivatives are not detailed in the provided search results, the application of QSAR is a valuable tool in the broader study of benzodiazepine SAR and would be applicable to investigating the quantitative impact of structural changes on the activity of this compound congeners.

Development of Predictive Models for Receptor Interactions

The investigation into the structure-activity relationships of this compound and its congeners has significantly benefited from the application of predictive computational models, particularly molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies. These in silico techniques provide valuable insights into the potential interactions between these compounds and their biological targets, primarily GABA-A receptors. herts.ac.uknih.govnih.govnih.govucl.ac.uk

Molecular docking studies have been employed to simulate the binding orientation and affinity of this compound and various designed derivatives within the active site of receptor-associated proteins, such as the GABA-A receptor associated protein (1KJT). researchgate.netamazonaws.com This approach estimates the ligand-receptor binding free energy through the calculation of dock scores. researchgate.netamazonaws.comamazonaws.com A lower dock score generally indicates a more stable binding interaction and thus a potentially higher affinity for the receptor site. amazonaws.com

Comparative analysis of docking experiments involving this compound and other known GABA agonists, such as Clobazam, has been conducted to understand the relative binding affinities and interaction profiles of newly designed compounds. researchgate.netamazonaws.com For instance, in one study, this compound exhibited a dock score of -4.7373 when docked into cavity 1 of 1KJT, while Clobazam showed a dock score of -5.2598. amazonaws.com This comparative analysis helps in prioritizing compounds for further investigation based on their predicted binding characteristics.

Analysis of the binding interactions at the molecular level has revealed the specific amino acid residues within the receptor cavity that are involved in interactions with this compound and its congeners. These interactions often include hydrophobic and Van der Waals forces, which contribute to the stability of the ligand-receptor complex. researchgate.netamazonaws.comamazonaws.com Understanding these interactions is crucial for elucidating the molecular basis of binding and for guiding the design of new compounds with improved affinity or selectivity.

Quantitative Structure-Activity Relationship (QSAR) modeling represents another powerful computational approach used in the study of benzodiazepines and their receptor interactions. herts.ac.uknih.govnih.govnih.govucl.ac.uk QSAR models establish mathematical relationships between the structural and physicochemical properties of a series of compounds and their biological activity, such as binding affinity to GABA-A receptors. nih.gov By analyzing a dataset of compounds with known activity, QSAR models can identify the key molecular descriptors that influence receptor binding. nih.govnih.gov

QSAR models developed for benzodiazepines have demonstrated good predictive capabilities for GABA-A receptor binding, correlating molecular structures with binding values often expressed as the logarithm of the reciprocal of the inhibitory concentration (log 1/c). nih.govucl.ac.uk These models can incorporate various types of molecular descriptors, including physicochemical, topological, electronic, and steric parameters. nih.gov The most influential factors in some QSAR models for benzodiazepine binding have been identified as the positioning of hydrogen bond acceptors, aromatic rings, and hydrophobic groups. nih.gov

The application of QSAR allows for the prediction of the biological activity of novel or untested benzodiazepine derivatives based on their structural features, providing an efficient and economical method for initial assessment compared to extensive experimental testing. nih.govucl.ac.uk These predictive models are valuable tools in the drug discovery process, aiding in the identification of potential new ligands with desired receptor interaction profiles. herts.ac.uknih.govnih.gov

Representative Docking Scores for Selected Compounds

| Compound | Target Protein Cavity | Dock Score (kcal/mol) | Reference |

| This compound | 1KJT Cavity #1 | -4.7373 | researchgate.netamazonaws.com |

| Clobazam | 1KJT Cavity #1 | -5.2598 | amazonaws.com |

Note: Docking scores are theoretical values and their interpretation should be done in conjunction with experimental data.

These computational approaches, including molecular docking and QSAR modeling, are integral to understanding the complex interplay between the structure of this compound and its congeners and their interactions with receptor targets, facilitating the rational design of new compounds with potentially modulated activities.

While this compound is a known benzodiazepine derivative, information specifically pertaining to its theoretical and computational pharmacokinetics, including detailed in silico ADME predictions and pharmacokinetic modeling studies, is limited in the publicly available literature found through the search.

This compound is identified as a 1,5-benzodiazepine, structurally related to compounds like clobazam, and is an active metabolite of arfendazam (B1665757). wikipedia.orgresearchgate.netijpbs.net Its PubChem Compound ID (CID) is 71709. wikipedia.orgwikidata.orgnih.gov

General methodologies for predicting pharmacokinetic properties using computational methods are well-established in the field of cheminformatics and drug discovery. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools utilize computational models to estimate various parameters based on the chemical structure of a compound. ijprajournal.comnih.govnih.goviapchem.org These predictions can cover aspects such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential metabolic pathways.

Cytochrome P450 (CYP) enzymes play a significant role in the metabolism of many drugs, including benzodiazepines. researchgate.netnih.govmdpi.com In silico methods are employed to predict potential sites of metabolism and the specific CYP isoforms likely involved in a compound's biotransformation. frontiersin.orgnih.govnews-medical.net For benzodiazepines in general, metabolism often involves oxidative pathways mediated by CYP enzymes, followed by conjugation (such as glucuronidation), leading to metabolites that are typically more water-soluble and can be eliminated from the body, primarily via urine and bile. researchgate.netchemeurope.com

Pharmacokinetic modeling approaches, including compartmental and non-compartmental analysis, are used to describe and predict the time course of drug concentrations in the body. ajpsonline.comgdddrjournal.comallucent.comresearchgate.netmdpi.com Compartmental models represent the body as a series of interconnected compartments, while non-compartmental analysis relies on statistical moments derived directly from experimental data to estimate parameters such as clearance, volume of distribution, and mean residence time (MRT). ajpsonline.comscribd.comhumapub.comhumapub.com Statistical moment theory provides a model-independent way to analyze the time course of a drug in the body. ajpsonline.comscribd.comhumapub.comhumapub.com

However, despite the availability of these general computational and theoretical approaches in pharmacokinetics, specific published research detailing the application of these methods to predict the ADME parameters or model the pharmacokinetics of this compound with concrete data and findings was not identified in the conducted searches. Therefore, a detailed article focusing solely on the theoretical and computational pharmacokinetics of this compound, complete with specific predicted values, data tables, and research findings for this particular compound as requested by the outline, cannot be generated based on the currently available information.

Theoretical and Computational Pharmacokinetics of Lofendazam

Metabolite Identification and Theoretical Biotransformation Studies

The pharmacokinetic profile of a compound encompasses its absorption, distribution, metabolism, and excretion. While detailed theoretical and computational pharmacokinetic studies focusing solely on Lofendazam are limited in the provided literature, its metabolic fate has been investigated, particularly in relation to its precursor compound, Arfendazam (B1665757).

Elucidation of Active Metabolites (e.g., Arfendazam as a Prodrug)

This compound is recognized as an active metabolite of the benzodiazepine (B76468) derivative Arfendazam. wikipedia.orgmims.comwikipedia.orgnih.govhandwiki.orgnih.govnih.gov Research suggests that Arfendazam may function as a prodrug, with a significant portion of its pharmacological effects being attributed to its metabolic conversion to this compound. In vitro and in vivo studies have indicated that this compound is responsible for a substantial part of Arfendazam's pharmacologic profile.

The metabolism of Arfendazam yields several metabolic byproducts, including this compound, 4-hydroxy-arfendazam, and 4-oxo-lofendazam. Notably, 4-oxo-lofendazam is also known as desmethyl-clobazam. In terms of affinity for benzodiazepine receptors, 4-oxo-lofendazam has been reported to be more active than Arfendazam and exhibit activity comparable to that of clobazam. this compound itself is a 1,5-benzodiazepine, sharing structural similarities with clobazam. mims.comnih.govnih.gov

In Vitro Metabolic Stability and Biotransformation Pathways

In vitro metabolic stability studies are commonly employed in pharmacokinetic assessments to evaluate how a compound is metabolized by enzymatic systems, often utilizing liver microsomes which contain key drug-metabolizing enzymes like cytochrome P450 (CYP) enzymes. nih.goviiab.me These studies typically involve incubating the test compound with liver microsomes in the presence of cofactors such as NADPH, which initiates metabolic reactions. nih.goviiab.me Analysis of the incubation mixture using techniques like HPLC or mass spectrometry allows for the identification of metabolites and the assessment of the rate of metabolism. nih.gov

While the literature confirms that this compound is a metabolite formed from the biotransformation of Arfendazam wikipedia.orgmims.comwikipedia.orgnih.govhandwiki.orgnih.govnih.gov, specific detailed data regarding the in vitro metabolic stability and explicit biotransformation pathways of this compound itself within systems like human liver microsomes are not extensively described in the provided search results. General benzodiazepine metabolism involves Phase I reactions such as oxidation, N-dealkylation, and hydroxylation, often mediated by CYP enzymes (primarily CYP3A4 and CYP2C19), and Phase II reactions like glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. This compound, being a benzodiazepine, would theoretically be subject to similar metabolic processes, but the specific enzymes and pathways involved in its further metabolism or its stability in isolation require further investigation beyond the scope of the provided information.

Advanced Analytical Methodologies for Lofendazam Research

Chromatographic Techniques for Isolation and Quantification

Chromatographic methods are widely applied for the separation and determination of benzodiazepines in various matrices. annexpublishers.comnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Samples

High-Performance Liquid Chromatography (HPLC) is a preferred technique for the analysis and quantification of benzodiazepines in research. nih.govresearchgate.net HPLC offers advantages over gas chromatography, such as not exposing molecules to thermal degradation, often simplifying sample preparation steps like liquid-liquid or solid-phase extraction. nih.gov UV detection is commonly used in conjunction with HPLC, while coupling with mass spectrometry (HPLC-MS or MS-MS) is considered the method of choice for identifying and quantifying benzodiazepines, particularly at very low concentrations. nih.gov

Method validation in HPLC is performed according to guidelines from bodies like the International Council for Harmonisation (ICH) to ensure reliability and robustness. jrespharm.comrjptonline.orgchromatographyonline.com Validation parameters typically assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). jrespharm.comrjptonline.orgchromatographyonline.comjppres.com Specificity is demonstrated by the separation of the analyte from other components, such as impurities or degradation products. chromatographyonline.com Linearity is evaluated by constructing calibration curves over a defined concentration range. jrespharm.comrjptonline.orgjppres.com Accuracy is assessed through recovery studies, and precision is determined by evaluating repeatability and reproducibility. jrespharm.comrjptonline.org LOD and LOQ are crucial for assessing the sensitivity of the method. jrespharm.comchromatographyonline.com

Gas Chromatography (GC) Applications in Research

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another commonly used method for the detection and quantification of benzodiazepines in research, particularly in forensic and clinical toxicology. annexpublishers.comnih.govnih.gov GC-MS is generally considered a reference method for benzodiazepine (B76468) analysis. nih.gov

A validated GC-MS method for the simultaneous determination of 23 commonly used benzodiazepines in blood involved liquid-liquid extraction and a two-stage derivatization process. nih.gov This method demonstrated recoveries higher than 74% for all tested benzodiazepines, with calibration curves exhibiting linearity with correlation coefficients greater than 0.9981. nih.gov Accuracy and precision were found to be less than 8.5% and 11.1%, respectively. nih.gov While this study did not specifically include lofendazam, it highlights the applicability and performance characteristics of GC-MS in benzodiazepine research.

Thin-Layer Chromatography (TLC) in Synthetic Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used in synthetic chemistry to monitor chemical reactions and purifications. researchgate.netchemistryhall.comijpsr.com It allows chemists to quickly assess the progress of a reaction by separating the starting material, products, and byproducts based on their polarity. chemistryhall.com

In the context of benzodiazepine synthesis, TLC can be used to monitor the transformation of starting materials to the desired this compound product. By spotting aliquots of the reaction mixture on a TLC plate at different time points and eluting with an appropriate solvent system, researchers can visualize the disappearance of the starting material spot and the appearance of the product spot under UV light. researchgate.netchemistryhall.com Different solvent systems can be explored to achieve optimal separation of the compounds involved in the synthesis. ijpsr.com While TLC can be fast, its results may be less reliable for quantification compared to HPLC or GC due to lower specificity and sensitivity. researchgate.net However, it remains a valuable tool for qualitative monitoring during the synthetic development of compounds like this compound.

Capillary Electrophoresis (CE) for Compound Separation

Capillary Electrophoresis (CE) is an analytical separation technique that offers high resolution, rapid analysis times, and requires minimal sample volumes. longdom.orgdiva-portal.orgmdpi.com CE separates charged particles based on their differential migration rates in a narrow capillary under the influence of an electric field. longdom.orgdiva-portal.org The separation is influenced by factors such as the charge, size, and shape of the analytes, as well as the electroosmotic flow (EOF). longdom.orgdiva-portal.org

CE has been applied to the analysis of various benzodiazepines, demonstrating its capability for high-resolution separation. researchgate.netnih.govresearchgate.net Different modes of CE, such as Capillary Zone Electrophoresis (CZE), are employed depending on the characteristics of the analytes and sample matrix. longdom.orgdiva-portal.org Studies have shown successful separation of multiple benzodiazepines using CE with specific running buffers, achieving good resolution and detection limits. nih.govresearchgate.net For instance, the separation of 10 different benzodiazepines was achieved using electrokinetic chromatography with a combination of SDS and dextran (B179266) sulfate (B86663) in the running buffer. nih.govresearchgate.net This indicates that CE is a viable technique for separating this compound from related compounds or matrix components in research studies.

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic and spectrometric techniques are essential for confirming the structure and analyzing the properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used for the structural confirmation and conformational analysis of organic molecules, including benzodiazepines. nih.govnih.govresearchgate.netuab.cat NMR provides detailed information about the arrangement of atoms within a molecule based on the magnetic properties of their nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

In research involving the synthesis or study of this compound, NMR spectroscopy is critical for verifying the identity and purity of the synthesized compound. Analysis of the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum can confirm the presence and position of different proton environments in the this compound molecule. Similarly, ¹³C NMR provides information about the carbon skeleton.

NMR spectroscopy can also be used for conformational analysis, providing insights into the three-dimensional structure and flexibility of the this compound molecule in solution. uab.catnih.govnih.gov Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) can provide connectivity information, further aiding in structural elucidation and confirmation. uab.cat While specific NMR data for this compound was not detailed in the search results, studies on related 1,5-benzodiazepine derivatives have utilized ¹H NMR for structural characterization. researchgate.net The application of advanced NMR techniques can provide quantitative insights into molecular dynamics and even detect lowly populated conformations. nih.gov

| Analytical Technique | Key Applications in this compound Research | Advantages | Considerations | Relevant Sections |

| High-Performance Liquid Chromatography (HPLC) | Isolation, Quantification, Purity Assessment | Versatile, widely applicable, suitable for thermally labile compounds | Requires method development and validation | 6.1.1 |

| Gas Chromatography (GC) | Detection and Quantification (often coupled with MS) | High sensitivity (with MS), suitable for volatile/derivatizable compounds | May require derivatization, not suitable for thermally labile compounds | 6.1.2 |

| Thin-Layer Chromatography (TLC) | Monitoring of Synthetic Reactions, Purity Spot Checks | Simple, rapid, cost-effective | Lower specificity and sensitivity compared to HPLC/GC, primarily qualitative | 6.1.3 |

| Capillary Electrophoresis (CE) | High-resolution Separation | High efficiency, minimal sample/solvent consumption, rapid analysis | Primarily for charged species, method optimization can be complex | 6.1.4 |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation, Conformational Analysis, Purity Assessment | Provides detailed structural and dynamic information | Can require larger sample amounts, sensitivity can be lower than MS for trace analysis | 6.2.1 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and structural information of compounds like this compound through the analysis of their fragmentation patterns. This compound has a molecular formula of C₁₅H₁₃ClN₂O and a molecular weight of approximately 272.73 g/mol or 272.072 Da. wikipedia.orgnih.govwikidata.org

In MS analysis, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) involves further fragmentation of selected ions, providing characteristic fragment ions that serve as a structural fingerprint. arxiv.orgubc.cauvic.ca Studies on novel 1,5-benzodiazepine derivatives, structurally related to this compound, have utilized electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) to investigate fragmentation pathways. researchgate.net These studies indicate that major fragmentation events in 1,5-benzodiazepines often occur within the saturated seven-membered diazepine (B8756704) ring. researchgate.net Cleavages of the N-1-C-2 and C-3-C-4 bonds are frequently observed, leading to a variety of product ions. researchgate.net The aromatic ring portion of these molecules has been shown to be resistant to fragmentation under collision-induced dissociation (CID). researchgate.net

Assigning mass spectra involves checking for agreement between the mass-to-charge ratio, isotope pattern, accurate mass, and fragmentation pattern. uvic.ca For this compound, the presence of a chlorine atom (with its characteristic isotopic distribution of ³⁵Cl and ³⁷Cl) provides a valuable marker in the mass spectrum for confirming its elemental composition. Analyzing the specific fragment ions produced from this compound under controlled dissociation conditions can provide crucial data for its unambiguous identification and for studying its behavior in various research contexts.

Circular Dichroism (CD) Spectroscopy for Optically Active Compounds

Circular Dichroism (CD) spectroscopy is a valuable technique for studying optically active (chiral) compounds and their conformations. mgcub.ac.injascoinc.comwikipedia.org CD measures the differential absorption of left and right circularly polarized light by a substance. mgcub.ac.injascoinc.comwikipedia.org A CD signal is observed when a molecule contains a chiral center or when a chromophore is in an asymmetric environment. jascoinc.com

While the core this compound structure itself may not be chiral, research involving the synthesis and study of optically active substituted 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones, which are analogues of this compound, has utilized CD spectroscopy. wikipedia.orgscispace.comtargetmol.comresearchgate.net These studies demonstrate the applicability of CD spectroscopy to investigate the stereochemistry and conformational analysis of benzodiazepine derivatives. researchgate.net By analyzing the CD spectra, researchers can gain insights into the absolute configuration and preferred conformations of chiral this compound analogues, which can be important for understanding their interactions and behavior in biological systems or in the development of stereoselective synthetic routes. mgcub.ac.injascoinc.com CD spectroscopy can also be used to study induced chirality when this compound interacts with other chiral molecules, such as proteins. jascoinc.comnih.gov

Microextraction and Sample Preparation Strategies for Complex Matrices in Research

Effective sample preparation is crucial for the accurate analysis of this compound in complex matrices, such as biological fluids or environmental samples. Microextraction techniques and traditional extraction methods aim to isolate and concentrate the analyte of interest while removing interfering substances from the matrix.

Dispersive Liquid-Liquid Microextraction (DLLME) Applications

Dispersive Liquid-Liquid Microextraction (DLLME) is a modern microextraction technique characterized by its simplicity, speed, and low solvent consumption. researchgate.netsharif.edumdpi.commdpi.com In DLLME, a mixture of a high-density extraction solvent (immiscible with water) and a disperser solvent (miscible with both the extraction solvent and the aqueous sample) is rapidly injected into the aqueous sample. sharif.edumdpi.com This results in the formation of a cloudy solution containing fine droplets of the extraction solvent dispersed throughout the sample, providing a large surface area for analyte partitioning. researchgate.netsharif.edu After centrifugation, the small volume of the extraction solvent containing the enriched analyte is collected for analysis. researchgate.net

DLLME has been applied to the extraction of benzodiazepines from biological matrices like urine and plasma. researchgate.netnih.govscielo.br Studies have explored the optimization of parameters such as the type and volume of extraction and disperser solvents, and ionic strength, to achieve high enrichment factors and recoveries for benzodiazepines. researchgate.netmdpi.com While DLLME offers advantages in terms of speed and reduced solvent usage, challenges in achieving satisfactory validation parameters, such as precision and accuracy in complex matrices like plasma, have been reported for some benzodiazepines. researchgate.netscielo.br Nevertheless, DLLME holds potential as a rapid and efficient sample preparation method for this compound in research, particularly when coupled with sensitive analytical techniques like LC-MS/MS. researchgate.netmdpi.comscielo.br

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are established sample preparation techniques widely used in the analysis of pharmaceuticals and other organic compounds in complex matrices. rsc.orgfishersci.comscielo.brresearchgate.netnih.govmdpi.comchromatographyonline.comresearchgate.netscielo.br

SPE involves the partitioning of analytes between a liquid sample and a solid stationary phase. fishersci.commdpi.com By selecting appropriate sorbent materials and optimizing loading, washing, and elution conditions, target analytes can be selectively retained and eluted, leading to significant matrix clean-up and analyte concentration. fishersci.comnih.govmdpi.comdiva-portal.org Optimization of SPE for benzodiazepines from matrices like plasma has been explored, testing various sorbent chemistries and elution solvents to achieve high extraction recoveries and efficient matrix removal. fishersci.commdpi.com

LLE involves the distribution of analytes between two immiscible liquid phases, typically an aqueous phase and an organic solvent. rsc.orgscielo.brchromatographyonline.com The efficiency of LLE depends on the partition coefficient of the analyte between the two phases, which can be influenced by factors such as solvent choice, pH, and ionic strength (salting-out effect). scielo.brresearchgate.netchromatographyonline.com Optimization of LLE protocols for various compounds in complex matrices has been reported, focusing on parameters like the ratio of organic solvent to aqueous sample and the use of mixed organic systems to fine-tune selectivity and recovery. rsc.orgscielo.brresearchgate.netchromatographyonline.com

Both SPE and LLE are valuable tools in this compound research for isolating the compound from complex biological or environmental samples prior to analysis by techniques such as chromatography or spectroscopy. researchgate.net The optimization of these methods for this compound would involve systematic studies to determine the most suitable extraction conditions that provide high recovery, good reproducibility, and efficient removal of matrix interferences. fishersci.comnih.govchromatographyonline.com

Comparative Research and Future Directions in 1,5 Benzodiazepine Chemistry

Comparative Analysis with Other 1,5-Benzodiazepine Analogues

Lofendazam shares its core 1,5-benzodiazepine structure with other compounds like clobazam and arfendazam (B1665757). wikipedia.orgresearchgate.net Comparing these analogues provides insights into how subtle structural variations can influence pharmacological characteristics.

Structural and Pharmacological Distinctions (e.g., Clobazam, Arfendazam)

Structurally, 1,5-benzodiazepines like this compound, clobazam, and arfendazam all feature nitrogen atoms at the 1 and 5 positions of the diazepine (B8756704) ring fused to a benzene (B151609) ring. wikipedia.orgresearchgate.nettripsitter.comchemijournal.com Clobazam, for instance, is a 1,5-benzodiazepine-2,4-dione, meaning it has ketone groups at the 2 and 4 positions. this compound is a 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, featuring a ketone at position 2 and a partially saturated diazepine ring. wikipedia.orgwikidoc.org Arfendazam is an ethyl 7-chloro-4-oxo-5-phenyl-2,3-dihydro-1,5-benzodiazepine-1-carboxylate, with an ethyl carboxylate group attached to the nitrogen at position 1 and a ketone at position 4. wikipedia.orgwikidoc.org

These structural differences contribute to variations in their pharmacological profiles. While this compound exhibits sedative and anxiolytic effects, arfendazam is described as having similar effects but is a partial agonist at GABAA receptors, resulting in milder sedative effects and muscle relaxant effects only at high doses. wikipedia.orgwikipedia.org Clobazam is used as an anxiolytic and, notably, as an adjunctive therapy in epilepsy, exhibiting anticonvulsant properties. wikipedia.orgmims.com Research suggests that clobazam and its active metabolite, N-desmethylclobazam, may have different adverse effect and addiction liability profiles compared to classic 1,4-benzodiazepines. plos.org

A comparative look at some properties:

| Compound | Structural Features | Pharmacological Notes | PubChem CID |

| This compound | 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | Sedative, anxiolytic; active metabolite of arfendazam. wikipedia.orgwikidoc.org | 71709 nih.govwikidata.org |

| Clobazam | 1,5-benzodiazepine-2,4-dione | Anxiolytic, anticonvulsant; used in epilepsy. wikipedia.orgmims.com | 2789 wikipedia.orgmims.comguidetopharmacology.orgwikidoc.orgresearchgate.net |

| Arfendazam | Ethyl 7-chloro-4-oxo-5-phenyl-2,3-dihydro-1,5-benzodiazepine-1-carboxylate | Sedative, anxiolytic; partial agonist at GABAA receptors; produces this compound as a metabolite. wikipedia.orgwikipedia.org | 65803 wikipedia.orgwikidoc.orgnih.gov |

Differentiation from 1,4-Benzodiazepine Pharmacophores

The primary structural difference between 1,5-benzodiazepines and 1,4-benzodiazepines lies in the position of the nitrogen atoms within the seven-membered diazepine ring. tripsitter.comnih.gov This seemingly small difference leads to notable distinctions in their interaction with biological targets, particularly GABAA receptors.

Receptor Binding Selectivity Differences

Benzodiazepines exert their effects primarily by allosterically modulating GABAA receptors, increasing the frequency of chloride channel opening in the presence of GABA. wikipedia.orgcambridge.org The binding site for benzodiazepines is located at the interface between the α and γ subunits of GABAA receptors containing α1, α2, α3, or α5 subunits. wikipedia.orgpnas.org

Studies indicate that 1,5-benzodiazepines like clobazam and, by extension, potentially this compound and arfendazam, may exhibit different binding profiles compared to 1,4-benzodiazepines. Clobazam, for example, has been reported to have less affinity for the ω1-allosteric binding site on the GABAA receptor (associated with α1 subunits) compared to 1,4-benzodiazepines, while showing selective affinity for the ω2 site (potentially associated with α2 and α3 subunits). bionity.comnih.gov This difference in binding selectivity is hypothesized to contribute to variations in their pharmacological effects, such as potentially less sedation with 1,5-benzodiazepines compared to some 1,4-benzodiazepines. tripsitter.combionity.comnih.gov Research characterizing the functional properties of clobazam and its metabolite at different human GABAA receptor subtypes (α1β2γ2S, α2β2γ2S, α3β2γ2S, α5β2γ2S, and α6β2δ) has shown they potentiate GABA-evoked responses through the α1,2,3,5β2γ2S subtypes, with similar potency across these subtypes. plos.org

Design Principles for Next-Generation 1,5-Benzodiazepine Scaffolds

The 1,5-benzodiazepine scaffold is considered a privileged structure in medicinal chemistry due to its diverse biological activities. ingentaconnect.comresearchgate.net Ongoing research aims to design and synthesize novel 1,5-benzodiazepine derivatives with improved properties, including enhanced potency, selectivity, and potentially novel therapeutic applications.

Rational Drug Design Strategies

Rational drug design strategies for developing new 1,5-benzodiazepines often involve understanding the structure-activity relationships (SAR) of existing compounds. researchgate.netnih.govrsc.orgacademicjournals.orgrsc.org This involves systematically modifying the chemical structure of the 1,5-benzodiazepine core and evaluating the impact of these changes on biological activity. academicjournals.org For instance, studies have explored the effect of substituents on the phenyl ring and the incorporation of different heterocyclic rings on the antimicrobial activity of 1,5-benzodiazepine derivatives. researchgate.netnih.govrsc.orgrsc.orgsioc-journal.cn Molecular docking studies are also employed to predict the binding modes and affinities of designed compounds with target proteins, such as GABAA receptor-associated protein, guiding the synthesis of promising candidates. ijpsr.comijpsr.com

Exploration of Novel Heterocycles and Lead Structures

The exploration of novel heterocycles and their incorporation into the 1,5-benzodiazepine scaffold is a key strategy for discovering new lead structures with distinct pharmacological profiles. researchgate.netchemicalpapers.comoakland.eduresearchgate.net Researchers are investigating the synthesis of 1,5-benzodiazepine derivatives combined with other heterocyclic systems, such as thiophene, thiazole, pyridine, and isoxazoles, to create novel compounds with potentially enhanced or altered biological activities, including antimicrobial or antitumor properties. researchgate.netresearchgate.netnih.govrsc.orgrsc.orgnih.govnih.gov This involves developing efficient synthetic methodologies to construct these complex molecular architectures. nih.govingentaconnect.comresearchgate.netoakland.edu The aim is to leverage the inherent biological activity of the benzodiazepine (B76468) core while introducing new structural elements that can confer improved potency, selectivity, or novel therapeutic indications.

Q & A

Q. How should researchers structure a manuscript on this compound for high-impact journals?

- Methodological Answer : Follow AIMRaD (Abstract, Introduction, Methods, Results, and Discussion) structure. Highlight novelty in the abstract (e.g., "First evidence of this compound’s dual COX-2/5-LOX inhibition"). In methods, detail statistical packages (e.g., GraphPad Prism v10) and approval codes for ethical reviews. Use subheadings in results to link data to hypotheses. Discuss limitations (e.g., in vitro-to-in vivo extrapolation) and propose future directions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.